(2-Amino-4-iodo-phenyl)-carbamic acid tert-butyl ester

Description

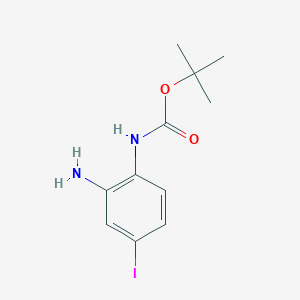

“(2-Amino-4-iodo-phenyl)-carbamic acid tert-butyl ester” is a carbamate-protected aniline derivative featuring an iodine substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the amine. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of iodinated aromatic scaffolds for drug discovery. Its molecular formula is C₁₁H₁₅IN₂O₂, with a molecular weight of 334.16 g/mol . The Boc group enhances stability during synthetic manipulations, while the iodine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Ullmann couplings).

Properties

IUPAC Name |

tert-butyl N-(2-amino-4-iodophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWYOTQFCZWBLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-iodo-phenyl)-carbamic acid tert-butyl ester typically involves the following steps:

Starting Materials: The synthesis begins with 2-amino-4-iodoaniline.

Carbamate Formation: The amino group of 2-amino-4-iodoaniline reacts with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.

The reaction conditions usually involve:

- Solvent: Dichloromethane or another suitable organic solvent.

- Temperature: Room temperature to slightly elevated temperatures.

- Reaction Time: Several hours to overnight.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-iodo-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

Hydrolysis: The carbamate ester can be hydrolyzed to form the corresponding carbamic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or other nucleophiles in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Products with different substituents replacing the iodine atom.

Oxidation: Oxidized derivatives of the amino group.

Reduction: Reduced derivatives of the amino group.

Hydrolysis: Carbamic acid and tert-butanol.

Scientific Research Applications

Pharmaceutical Applications

1.1 Active Pharmaceutical Ingredients (APIs)

The compound is being investigated as a potential active pharmaceutical ingredient due to its biological activities, which include:

- Antimicrobial Properties : Research suggests that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Antioxidant Activity : The ability to scavenge free radicals indicates potential therapeutic effects in oxidative stress-related conditions.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications in treating metabolic disorders.

1.2 Cancer Research

Studies have highlighted the compound's potential as a bifunctional inhibitor targeting oncogenic pathways. For instance, it has been linked to the inhibition of MEK and PI3K pathways, which are crucial in cancer cell proliferation and survival . In vitro studies have shown that compounds derived from (2-Amino-4-iodo-phenyl)-carbamic acid tert-butyl ester can significantly reduce phosphorylation levels of key proteins involved in these pathways, indicating their effectiveness in cancer treatment strategies .

Biological Research Applications

2.1 Interaction Studies

Understanding how this compound interacts with biological macromolecules is essential for optimizing its pharmacological properties. Techniques such as:

- Molecular Docking : This method is used to predict the interaction between the compound and target proteins.

- Enzyme Kinetics : Studies assess how the compound affects enzyme activity, providing insights into its mechanism of action.

These studies are crucial for elucidating the compound's biological activity and improving its efficacy as a drug candidate.

Case Studies

4.1 MEK/PI3K Inhibitors Development

A notable case study involved synthesizing bifunctional inhibitors incorporating this compound into hybrid compounds targeting MEK and PI3K pathways. The study demonstrated that these inhibitors exhibited nanomolar inhibition against both targets in various cancer cell lines, highlighting their potential for clinical applications in oncology .

Mechanism of Action

The mechanism of action of (2-Amino-4-iodo-phenyl)-carbamic acid tert-butyl ester would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The

Biological Activity

(2-Amino-4-iodo-phenyl)-carbamic acid tert-butyl ester, commonly referred to as tert-butyl N-(4-iodophenyl)carbamate, is a compound that has garnered attention due to its potential biological activities. This article explores its various biological effects, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C11H14INO2

- Molecular Weight : 305.14 g/mol

The presence of the carbamate group in its structure is significant as it is a common motif in many pharmaceuticals, influencing solubility and biological activity .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity :

-

Antimicrobial Properties :

- The compound has demonstrated antimicrobial effects against a variety of pathogens. It is suggested that the iodo substituent enhances its activity against both Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition :

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the iodine atom is hypothesized to enhance lipophilicity and facilitate better interaction with biological targets. The carbamate group contributes to the modulation of pharmacokinetic properties like absorption and metabolism .

Table 1: Summary of Biological Activities

Recent Research Insights

A study published in 2023 highlighted the dual role of similar bioactive compounds as both antimicrobial peptides (AMPs) and anticancer peptides (ACPs). This duality suggests that compounds like this compound could be explored for their multifaceted therapeutic applications .

Additionally, another investigation focused on the synthesis and evaluation of derivatives indicated that modifications at various positions on the aromatic ring could significantly alter biological activity, emphasizing the importance of SAR studies in drug development .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

(4-Chloro-2-fluoro-phenyl)-carbamic acid tert-butyl ester Molecular Formula: C₁₁H₁₃ClFNO₂ Key Features: Chlorine at the 4-position and fluorine at the 2-position. Synthesis: Prepared via refluxing 4-chloro-2-fluoroaniline with di-tert-butyl dicarbonate in 1,4-dioxane for 2 days . Applications: Intermediate in kinase inhibitor synthesis (e.g., N-methyl-3-oxo-spirobenzofuran-pyrrolidine derivatives) .

(3-Iodopyridin-4-yl)-carbamic acid tert-butyl ester

Amino-Substituted Derivatives

(2-Amino-pyridin-4-yl)-carbamic acid tert-butyl ester Molecular Formula: C₁₀H₁₅N₃O₂ Key Features: Amino group on a pyridine ring (2-position). Applications: Building block for nucleotide analogs or kinase inhibitors .

[2-(3-Hydroxy-4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester Molecular Formula: C₁₄H₂₁NO₄ Key Features: Ethyl linker with hydroxyl and methoxy substituents. Applications: Intermediate in tyramine-derived neuroactive compound synthesis .

Physicochemical Properties

- Stability : Boc-protected amines generally exhibit superior stability over free amines. However, steric hindrance from iodine may slow down deprotection kinetics relative to smaller halogens .

- Reactivity : Iodine’s susceptibility to cross-coupling reactions contrasts with fluorine’s inertness, making the compound more versatile in Pd-catalyzed transformations .

Q & A

Q. What is the primary role of the tert-butyl carbamate group in this compound, and how does it influence synthetic pathways?

The tert-butyl carbamate (Boc) group acts as a protective moiety for the amine, preventing unwanted reactions during multi-step syntheses. It is stable under basic/nucleophilic conditions but cleaved under acidic conditions (e.g., HCl in dioxane or TFA). This enables selective functionalization of other reactive sites, critical in peptide and heterocyclic chemistry .

Q. What are standard protocols for synthesizing tert-butyl carbamates from aromatic amines?

Common methods include:

- Boc₂O-mediated protection : Reacting amines with di-tert-butyl dicarbonate (Boc₂O) in aprotic solvents (THF/DCM) with a base (e.g., DMAP).

- Acid-catalyzed tert-butylation : Using tert-butyl acetate or tert-butanol with strong acids (H₂SO₄, HClO₄), though safer alternatives like TsOH are preferred .

Q. What safety precautions are essential when handling this compound?

The compound is a lachrymator and irritant. Use fume hoods, nitrile gloves, and respiratory protection. Store at room temperature away from strong acids/bases to avoid premature deprotection .

Advanced Research Questions

Q. How can solubility challenges during synthesis be addressed for amino-substituted aromatic tert-butyl carbamates?

Form ionic salts with fluorinated acids (e.g., TFA) or sulfonic acids (TsOH) to enhance solubility in organic solvents. For example, 50 equiv. TFA partially dissolved 2-hydroxy-4-aminobutyric acid in tert-butyl acetate, though yields remained low (7%). Optimizing acid strength and stoichiometry (e.g., HNTf₂) may improve outcomes .

Q. How do researchers resolve contradictions in reported yields for acid-catalyzed tert-butyl carbamate formation?

Discrepancies arise from acid strength, solvent polarity, and reaction kinetics. Systematic optimization (e.g., varying TFA equivalents from 10–100 equiv.) with real-time monitoring (HPLC or ¹H NMR) identifies optimal conditions. For instance, TsOH failed to dissolve substrates, while HClO₄ achieved higher conversion in specific cases .

Q. What methodologies enable enantioselective alkylation of tert-butyl carbamate-protected intermediates?

Chiral phase-transfer catalysts (e.g., Maruoka catalysts) induce asymmetry. For 2-phenyl-2-thiazoline-4-carboxylic acid tert-butyl ester, alkylation with methyl iodide at −20°C in toluene/water achieved >90% ee. Catalyst loading (5 mol%) and solvent polarity are critical .

Q. Which analytical techniques are prioritized for characterizing tert-butyl carbamates and verifying deprotection?

Key methods:

Q. How do steric/electronic effects of the tert-butyl group influence adjacent functional group reactivity?

The bulky tert-butyl group reduces nucleophilic attack at the carbamate carbonyl via steric hindrance. Hyperconjugation provides mild electron-donating effects, stabilizing intermediates in SN1 pathways. DFT modeling predicts regioselectivity in derivatization .

Q. What strategies prevent premature Boc deprotection during orthogonal reactions?

Avoid protic solvents (MeOH) and strong acids/bases. Use mild Lewis acids (ZnCl₂) for Friedel-Crafts alkylation. EDCI/HOBt-mediated couplings in DCM at 0°C preserve Boc integrity while activating carboxylic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.